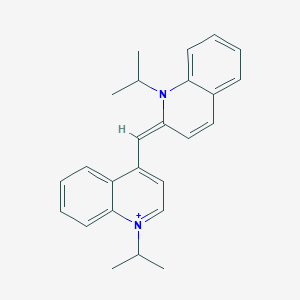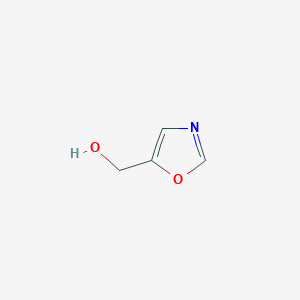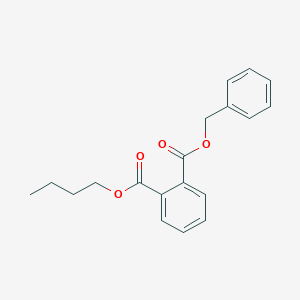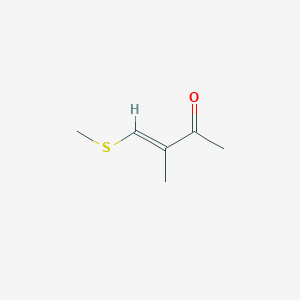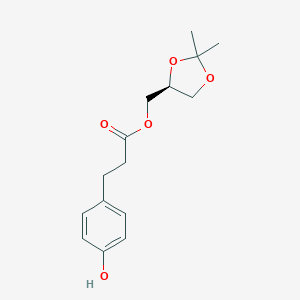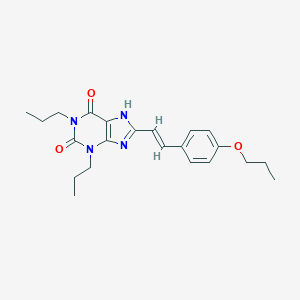
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine (PSB-603) is a potent and selective antagonist of adenosine A2B receptors. This compound has been widely studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
Wirkmechanismus
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of adenosine A2B receptors. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the A2B receptor, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can modulate these processes and reduce inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been shown to have several biochemical and physiological effects. In animal models of asthma and COPD, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function. In cancer cells, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its selectivity for the A2B receptor, which allows for more targeted and specific effects. However, one limitation of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research for (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine. One area of interest is its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of research is the development of more potent and selective A2B receptor antagonists. Finally, further studies are needed to elucidate the exact mechanisms of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine and its effects on various physiological processes.
Synthesemethoden
The synthesis of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine involves several steps, including the reaction of 1,3-dipropylxanthine with 4-propoxybenzaldehyde in the presence of a base catalyst, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in the treatment of asthma and COPD. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function in animal models of these diseases.
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has also been investigated for its potential anti-cancer properties. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit the growth and proliferation of cancer cells, including breast cancer, colon cancer, and leukemia.
Eigenschaften
CAS-Nummer |
151539-43-4 |
|---|---|
Produktname |
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine |
Molekularformel |
C22H28N4O3 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-4-13-25-20-19(21(27)26(14-5-2)22(25)28)23-18(24-20)12-9-16-7-10-17(11-8-16)29-15-6-3/h7-12H,4-6,13-15H2,1-3H3,(H,23,24)/b12-9+ |
InChI-Schlüssel |
NDCMNLITPRMCRS-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCCC |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
Synonyme |
(E)-1,3-Dipropyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1H-purine- 2,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



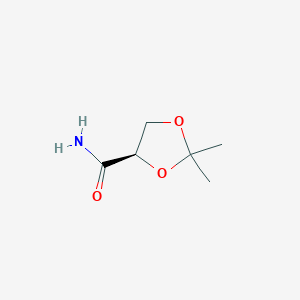
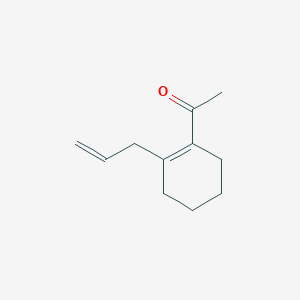
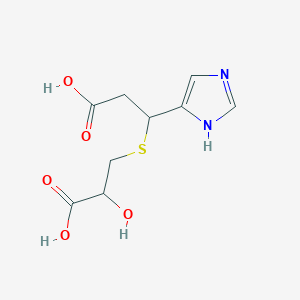
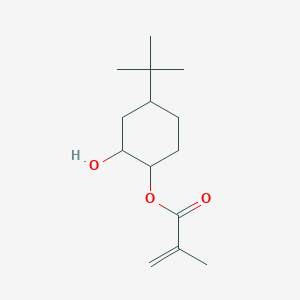
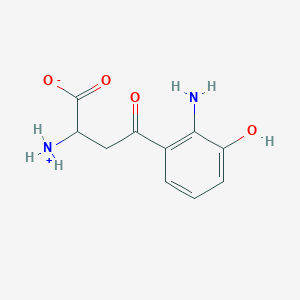
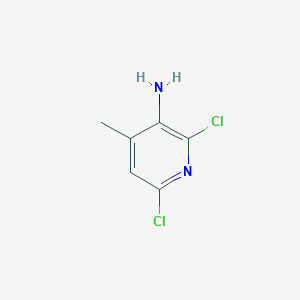
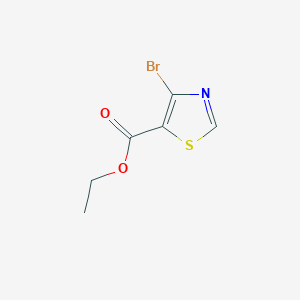
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
